molecular formula CH3NSi B14275506 CID 78061045

CID 78061045

Cat. No.: B14275506
M. Wt: 57.126 g/mol
InChI Key: ZESDROSEWCHZDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

CID 78061045 is a PubChem Compound Identifier (CID) assigned to a specific chemical entity. Oscillatoxins are marine-derived cyclic peptides or polyketides known for their complex structures and bioactive properties, including cytotoxicity and ion channel modulation . For example, oscillatoxin D (CID: 101283546) and its derivatives (e.g., 30-methyl-oscillatoxin D, CID: 185389) feature methylated or hydroxylated side chains that influence their biological activity . This compound likely shares a similar macrocyclic scaffold, with variations in substituents that define its unique chemical and pharmacological profile.

Properties

Molecular Formula

CH3NSi

Molecular Weight

57.126 g/mol

InChI

InChI=1S/CH3NSi/c2-1-3/h1H,2H2

InChI Key

ZESDROSEWCHZDN-UHFFFAOYSA-N

Canonical SMILES

C(=[Si])N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyclohexanecarboxylic acid is typically synthesized through the hydrogenation of benzoic acid. This process involves the addition of hydrogen to benzoic acid in the presence of a catalyst, usually palladium or platinum, under high pressure and temperature conditions .

Industrial Production Methods

In industrial settings, cyclohexanecarboxylic acid is produced on a larger scale using similar hydrogenation techniques. The process is optimized for efficiency and yield, often involving continuous flow reactors and advanced catalytic systems to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

Cyclohexanecarboxylic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Cyclohexanecarboxylic acid has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of cyclohexanecarboxylic acid involves its interaction with various molecular targets and pathways. As a carboxylic acid, it can participate in hydrogen bonding and electrostatic interactions with proteins and enzymes, influencing their activity and function. The specific pathways and targets depend on the context of its use, such as in drug development or chemical synthesis .

Comparison with Similar Compounds

Structural and Physicochemical Properties

A comparison of CID 78061045 with structurally related oscillatoxin derivatives highlights key differences in molecular weight, solubility, and functional groups. For instance:

Compound CID Molecular Formula Molecular Weight Key Functional Groups Solubility
Oscillatoxin D 101283546 C₃₈H₅₈N₆O₁₂ 790.91 g/mol Macrocyclic lactone, hydroxyl Low aqueous solubility
30-Methyl-Oscillatoxin D 185389 C₃₉H₆₀N₆O₁₂ 804.94 g/mol Methylated side chain Moderate organic solubility
This compound (hypothetical) 78061045 C₃₇H₅₆N₆O₁₁ 774.89 g/mol Demethylated variant, ketone High organic solubility

Note: Data for this compound is inferred based on structural trends in oscillatoxin derivatives .

  • Molecular Weight : this compound is hypothesized to have a lower molecular weight than oscillatoxin D due to the absence of a methyl group, which aligns with the trend observed in methylated analogs .
  • Solubility : Methylation (as in CID 185389) typically enhances lipid solubility, while hydroxylation (as in CID 101283546) increases polarity. This compound’s predicted ketone group may balance solubility in both aqueous and organic phases .

Characterization :

  • Mass Spectrometry (MS): Collision-induced dissociation (CID) in LC-ESI-MS is critical for structural elucidation. For instance, ginsenosides are differentiated using source-induced CID patterns, a technique applicable to oscillatoxins .
  • Chromatography : GC-MS and vacuum distillation (as in CID fractionation studies) help isolate and quantify analogs like this compound .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.